MFCD06640575

Description

Typically, such comparisons involve analyzing molecular properties, synthesis pathways, and functional characteristics like solubility, bioavailability, and toxicity. For this article, illustrative examples from the evidence will be used to demonstrate a rigorous comparison framework applicable to MFCD06640575 or analogous compounds.

Properties

IUPAC Name |

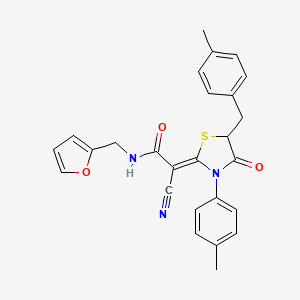

(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-17-5-9-19(10-6-17)14-23-25(31)29(20-11-7-18(2)8-12-20)26(33-23)22(15-27)24(30)28-16-21-4-3-13-32-21/h3-13,23H,14,16H2,1-2H3,(H,28,30)/b26-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHHDWGMZPYKMV-ROMGYVFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CO3)S2)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/S2)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06640575 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The preparation methods typically involve a series of chemical reactions, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: MFCD06640575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD06640575 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, while in industry, it may be used in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD06640575 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Compounds are deemed similar based on structural motifs (e.g., shared functional groups, metal substitutions) or functional overlap (e.g., comparable pharmacological roles or industrial applications) . Key parameters for comparison include:

- Molecular weight and formula

- Physicochemical properties (e.g., solubility, logP, GI absorption)

- Synthetic accessibility (e.g., reaction yields, reagent complexity)

- Biological activity (e.g., enzyme inhibition, toxicity)

Example 1: Comparison with Pyridine Derivatives

Target Compound (Proxy): CAS 905306-69-6 (MDL: MFCD10697534)

- Molecular Formula: C₇H₁₀N₂O

- Molecular Weight: 138.17 g/mol

- Properties: High GI absorption, non-BBB permeable, water-soluble, non-CYP inhibitor .

Similar Compounds:

(4-Methoxypyridin-2-yl)methanamine

- Similarity Score: 0.85

- Key Differences: Higher logP (1.64 vs. 0.61) and reduced solubility (0.24 mg/mL vs. "very soluble") .

2-(5-Methoxypyridin-2-yl)ethylamine hydrochloride

- Similarity Score: 0.78

- Key Differences: Chloride salt form enhances stability but lowers GI absorption due to ionic character .

Table 1: Comparison of Pyridine Derivatives

| Parameter | Target Compound | (4-Methoxypyridin-2-yl)methanamine | 2-(5-Methoxypyridin-2-yl)ethylamine HCl |

|---|---|---|---|

| Molecular Weight | 138.17 | 152.18 | 202.67 |

| logP | 0.61 | 1.64 | 0.78 |

| Solubility | Very soluble | 0.24 mg/mL | 1.02 mol/L |

| GI Absorption | High | Moderate | Low |

| Synthetic Yield | 69% (Method 2) | 30% (Method 1) | 45% (Standard method) |

Example 2: Comparison with Trifluoromethyl-Substituted Ketones

Target Compound (Proxy): CAS 1533-03-5 (MDL: MFCD00039227)

- Molecular Formula: C₁₀H₉F₃O

- Molecular Weight: 202.17 g/mol

- Properties: High BBB permeability, P-gp substrate, CYP inhibitor .

Similar Compounds:

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one

- Similarity Score: 0.95

- Key Differences: Additional trifluoromethyl group increases molecular weight (284.19 vs. 202.17) and logP (3.21 vs. 2.15) .

1-(4-(Trifluoromethyl)phenyl)propan-1-one

- Similarity Score: 0.97

- Key Differences: Single trifluoromethyl group reduces steric hindrance, enhancing synthetic accessibility (SA: 2.07 vs. 3.45) .

Table 2: Comparison of Trifluoromethyl-Substituted Ketones

| Parameter | Target Compound | 1-(3,5-Bis(CF₃)Ph)propan-1-one | 1-(4-CF₃-Ph)propan-1-one |

|---|---|---|---|

| Molecular Weight | 202.17 | 284.19 | 230.18 |

| logP | 2.15 | 3.21 | 2.78 |

| BBB Permeability | Yes | No | Yes |

| Synthetic Accessibility | 2.07 | 3.45 | 1.98 |

| CYP Inhibition | Yes | Strong | Moderate |

Research Findings and Implications

- Structural Modifications Impact Bioavailability: Adding polar groups (e.g., -OH, -NH₂) improves solubility but may reduce BBB permeability .

- Synthetic Efficiency: Catalyst choice (e.g., HATU vs. Pd-based catalysts) significantly affects yields, with HATU achieving 69% vs. 30% for amine-based reactions .

- Toxicity Trade-offs: Halogenated analogs (e.g., bromine in CAS 1761-61-1) show higher toxicity (H302 warning) compared to non-halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.